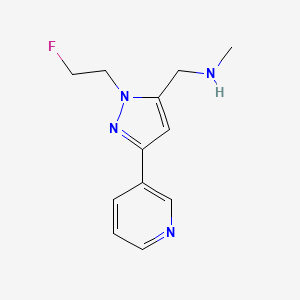
1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Übersicht
Beschreibung
1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a novel chemical compound with potential applications in various fields. Its molecular formula is C₁₂H₁₅FN₄ , and it exhibits interesting structural features, including a [1,2,4]triazolo[4,3-a]pyridine ring as the heme-binding scaffold .
Synthesis Analysis
The compound can be synthesized through heterocyclization reactions involving 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles or 3-substituted-4-amino-5-hydrazino-1,2,4-triazoles with bifunctional compounds (e.g., chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, etc.) under specific experimental conditions .
Molecular Structure Analysis
The molecular structure of This compound consists of a pyrazole ring fused with a triazolo[4,3-a]pyridine moiety. The fluorinated ethyl group and the pyridine substituent contribute to its unique properties .
Chemical Reactions Analysis
Although specific chemical reactions involving this compound are not widely documented, its potential lies in its ability to interact with heme-containing enzymes. Further studies are needed to explore its reactivity and potential applications .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Ambient-Temperature Synthesis
Novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine compounds have been synthesized at ambient temperature, showcasing a methodology that could potentially apply to related compounds for efficient synthesis at lower temperatures, indicating relevance in chemical synthesis and material processing (Becerra, Cobo, & Castillo, 2021).
Antimicrobial and Anticancer Applications
Certain derivatives of pyrazolyl and pyridinyl compounds have been explored for their antimicrobial activity, with some showing promising results compared to standard drugs. This suggests potential pharmaceutical applications, particularly in the development of new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anticonvulsant Agents
Schiff bases of 3-aminomethyl pyridine have been synthesized and screened for anticonvulsant activity, with several compounds showing significant seizure protection. This points to the potential use of similar structures in the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).
Coordination Chemistry and Sensing Applications
Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been used in coordination chemistry, showing promise in applications such as luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions. This highlights the role of pyrazolyl-pyridine derivatives in developing advanced materials for sensing and electronic applications (Halcrow, 2005).
OLED Materials
Research into Pt(II) complexes with pyrazol-pyridine ligands for OLEDs demonstrates the utility of these compounds in the creation of high-efficiency electroluminescent materials. This suggests the potential application of structurally related compounds in the development of new OLED materials (Huang et al., 2013).
Eigenschaften
IUPAC Name |
1-[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c1-14-9-11-7-12(16-17(11)6-4-13)10-3-2-5-15-8-10/h2-3,5,7-8,14H,4,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKOEUKEJHXXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1CCF)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481619.png)
![(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481623.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481626.png)
![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481628.png)
![7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481630.png)
![methyl 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1481631.png)
![6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481632.png)
![(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481633.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481634.png)
![3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1481635.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481636.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481637.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481638.png)
![(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481639.png)
